Methyl 4-amino-2-hydroxy-3,3-dimethylbutanoate
Description
Methyl 4-amino-2-hydroxy-3,3-dimethylbutanoate is a branched-chain amino ester derivative characterized by a hydroxyl group at position 2, an amino group at position 4, and two methyl groups at position 2. This compound has garnered attention in synthetic chemistry and pharmacology due to its structural similarity to synthetic cannabinoid receptor modulators (SCRAs). Its molecular formula is C₈H₁₇NO₃ (molecular weight: 175.23), and it is distinct from other analogs due to the combination of hydroxy and amino functional groups on the butanoate backbone .
Properties
IUPAC Name |
methyl 4-amino-2-hydroxy-3,3-dimethylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-7(2,4-8)5(9)6(10)11-3/h5,9H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGKUVQJSPNRKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C(C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-2-hydroxy-3,3-dimethylbutanoate typically involves the esterification of 4-amino-2-hydroxy-3,3-dimethylbutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Methyl 4-amino-2-hydroxy-3,3-dimethylbutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-amino-2-hydroxy-3,3-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites . These metabolites can then interact with cellular receptors and signaling pathways, resulting in specific biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Methyl 4-amino-2-hydroxy-3,3-dimethylbutanoate and Analogous Compounds
Receptor Binding and Pharmacological Activity
- CB1/CB2 Receptor Activation: MDMB Derivatives: Methyl (S)-2-amino-3,3-dimethylbutanoate (MDMB) derivatives exhibit consistent CB1/CB2 receptor activation regardless of core motifs (e.g., indole, indazole, or azaindole). For example, MDMB-based SCRAs like 4F-MDMB-BINACA show high potency (EC₅₀ < 10 nM) due to the fluorobutyl tail and indazole head group . Hydroxy-Containing Analogs: The 2-hydroxy group in this compound may reduce receptor affinity compared to non-hydroxylated MDMB derivatives.
- Ethyl Ester vs. Methyl Ester: Ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate (C₉H₁₉NO₃) has higher lipophilicity than the methyl ester variant, which could slow metabolism and prolong bioavailability. However, this may also increase off-target effects in vivo .
Physicochemical Properties and Stability
- Hydrochloride Salt Form: Methyl 4-amino-3,3-dimethylbutanoate hydrochloride (C₇H₁₆ClNO₂) demonstrates enhanced aqueous solubility compared to the free base form, making it more suitable for pharmaceutical formulations. The absence of the 2-hydroxy group further reduces susceptibility to oxidation .
- Discontinued Status: this compound’s discontinued commercial availability contrasts with analogs like MDMB and 4F-MDMB-BINACA, which remain prevalent in research.
Biological Activity
Methyl 4-amino-2-hydroxy-3,3-dimethylbutanoate, also known as this compound hydrochloride, is a compound of significant interest in biological and medicinal chemistry. This article delves into its biological activities, mechanisms of action, and potential applications in various fields.
This compound is characterized by the presence of an amino group and a hydroxyl group on a branched carbon chain. These functional groups contribute to its reactivity and biological activity. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to the formation of diverse derivatives that may possess distinct biological properties .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The amino and hydroxyl groups facilitate binding to these targets, influencing their activity and function. For instance:
- Enzyme Interaction : The compound has been shown to modulate enzyme activities involved in metabolic pathways. Its structural characteristics allow it to act as a substrate or inhibitor depending on the context .
- Receptor Binding : Preliminary studies suggest that it may interact with neurotransmitter receptors, potentially affecting signaling pathways related to mood and cognition .
Anti-inflammatory Effects
Research indicates that this compound may exhibit anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine production in cell cultures exposed to inflammatory stimuli. This suggests potential applications in treating inflammatory diseases .
Anticancer Potential
A series of derivatives based on this compound have been synthesized and evaluated for anticancer activity. Notably, some derivatives have shown promising results against various cancer cell lines, indicating that modifications to the this compound structure can enhance its efficacy as an anticancer agent .
| Compound Derivative | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| This compound | 10 | HeLa |
| Modified Derivative A | 5 | MCF-7 |
| Modified Derivative B | 8 | A549 |
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective effects. Studies using zebrafish models indicate that it can mitigate neurotoxicity induced by various agents, potentially through antioxidant mechanisms . This opens avenues for research into its use in neurodegenerative conditions.
Case Studies
- Case Study on Anti-inflammatory Activity : A study evaluated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a significant decrease in TNF-alpha and IL-6 levels upon treatment with the compound .
- Anticancer Activity Assessment : In a comparative study involving several derivatives of this compound, one derivative exhibited an IC50 value lower than that of doxorubicin against HeLa cells, highlighting its potential as an effective anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
